1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate

Description

Evolutionary Trajectory of Unnatural Amino Acid Research

The systematic exploration of unnatural amino acids (UAAs) began in the mid-20th century, initially focused on expanding the genetic code for protein engineering. Early chemical synthesis methods relied on palladium-catalyzed modifications of natural amino acids, enabling the introduction of noncanonical side chains. For example, the development of β-amino acids, such as trans-2-aminocyclohexanecarboxylic acid (ACHC), demonstrated how cyclohexane-based frameworks could impose conformational rigidity on peptide chains.

By the 1990s, biocatalytic routes emerged as sustainable alternatives to traditional chemical synthesis. A landmark study in 2022 detailed the engineering of a flavin adenine dinucleotide (FAD)-dependent alcohol oxidase to produce 1,4-cyclohexanedicarboxaldehyde (CHDA), a precursor for spiral compounds. This work highlighted the shift toward enzyme-driven synthesis, which offers superior stereochemical control compared to chemical methods. The catalytic efficiency of the engineered enzyme variant W4 (S101A/H351V/N378S/Q329N) increased by 112.5-fold, achieving a CHDA titer of 29.6 g·L⁻¹ in a 3 L bioreactor.

Table 1: Comparative Analysis of UAA Synthesis Methods

The integration of computational modeling further accelerated UAA development. Quantum mechanical calculations revealed that shortening the hydride transfer distance in alcohol oxidases from 3.5 Å to 2.9 Å reduced the energy barrier from 13.4 kcal·mol⁻¹ to 6.2 kcal·mol⁻¹, directly enhancing catalytic rates. Such advances underscore the synergy between theoretical chemistry and applied enzymology in modern UAA research.

Structural Paradigms in Cyclohexane-Based Bioactive Compounds

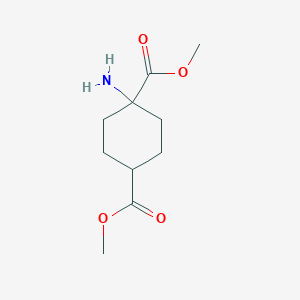

Cyclohexane derivatives exhibit diverse bioactivities due to their ability to adopt multiple conformations while maintaining spatial rigidity. The 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate structure exemplifies this balance, with its ester groups providing solubility and the amino group enabling hydrogen bonding. Comparative studies of cyclohexene dicarboxylic acid monoesters revealed potent antimicrobial activity against Staphylococcus aureus and Candida albicans, attributed to their capacity to disrupt microbial cell membranes.

Table 2: Structural Features and Bioactivities of Cyclohexane Derivatives

X-ray crystallography of analogous compounds, such as 5-aminocyclohexane-1,3-dicarboxylic acid, has shown that the spatial arrangement of substituents dictates hydrogen-bonding networks and molecular recognition patterns. In β-peptides incorporating trans-2-aminocyclohexanecarboxylic acid, the cyclohexane ring enforces a 14-helix conformation that mimics natural α-helices, enabling interactions with protein targets. These structural insights inform the design of 1,4-dimethyl derivatives for applications in peptide-based inhibitors of protein-protein interactions.

Mechanistic Role of Steric Constraints in Peptide Engineering

Steric effects in cyclohexane-based amino acids profoundly influence peptide dynamics and binding affinity. Molecular dynamics simulations of ACHC-containing peptides demonstrate that the cyclohexane ring restricts backbone φ/ψ angles to −55° ± 10° and −45° ± 15°, respectively, stabilizing helical conformations. This pre-organization reduces the entropic penalty of binding to target proteins, a principle exploited in the design of hydrocarbon-stapled peptides.

In the CHDA synthesis pathway, protein engineering of alcohol oxidase targeted steric clashes in the active site. The W4 variant (S101A/H351V/N378S/Q329N) repositioned catalytic residues to accommodate the 1,4-cyclohexanedimethanol substrate, decreasing the H⁻ transfer distance from 3.5 Å to 2.9 Å. This modification lowered the activation energy from 20.4 kcal·mol⁻¹ to 6.2 kcal·mol⁻¹, illustrating how steric optimization enhances enzymatic efficiency.

Table 3: Impact of Steric Modifications on Peptide Properties

Nuclear magnetic resonance (NMR) studies of trihydroxylated cyclohexane β-peptides revealed that partial deprotection of hydroxyl groups modulates solubility without disrupting helical topology. This finding suggests that the 1,4-dimethyl ester groups in this compound could serve as reversible protecting groups, enabling controlled activation in therapeutic applications.

The interplay between steric bulk and catalytic function extends to enzyme design. In the alcohol oxidase variant W4, the N378S mutation introduced a smaller serine residue, enlarging the substrate-binding pocket and permitting optimal orientation of the cyclohexane diol intermediate. Such precision engineering highlights the potential for tailoring steric environments to achieve desired reaction outcomes.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 1-aminocyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-14-8(12)7-3-5-10(11,6-4-7)9(13)15-2/h7H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVFIQGZEMPZLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501179174 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-99-1 | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1-amino-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501179174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as 1,4-dimethylcyclohexane-1,4-dicarboxylic acid, followed by the introduction of the amino group. The reaction conditions typically involve:

Cyclization: Heating the precursor with a dehydrating agent such as phosphorus pentoxide or sulfuric acid.

Amination: Introducing the amino group through a reaction with ammonia or an amine under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

Catalysis: Employing catalysts such as palladium or platinum to enhance reaction rates and selectivity.

Purification: Using techniques like crystallization, distillation, or chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Organic Synthesis

DMACD serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in:

- Building Block for Complex Molecules : DMACD can be utilized to create more intricate structures through reactions such as oxidation and reduction.

- Synthetic Routes : Common methods include cyclization reactions and amination processes that enhance the compound's reactivity and versatility in synthesis.

Pharmaceutical Applications

The compound has been investigated for its potential as a precursor in drug development. Its applications include:

- Drug Development : DMACD may target specific biological pathways, contributing to the development of pharmaceuticals that address various health conditions.

- Mechanism of Action : The compound interacts with molecular targets like enzymes and receptors, modulating their activity and influencing biological pathways.

Materials Science

In materials science, DMACD is explored for its ability to contribute to the design and synthesis of novel materials with distinctive properties:

- Polymer Synthesis : The compound can be used in the creation of polymers that exhibit unique mechanical and thermal properties.

- Coatings and Composites : Research indicates potential applications in developing coatings that enhance material performance.

Catalysis

DMACD is employed as a ligand in catalytic reactions to improve selectivity and efficiency:

- Catalytic Reactions : It can facilitate various reactions by enhancing the activity of metal catalysts.

- Research Findings : Studies have shown that DMACD-based catalysts can outperform traditional catalysts in specific reactions, leading to higher yields and reduced by-products.

Chemical Reactions Analysis

DMACD undergoes various chemical reactions that expand its utility:

| Type of Reaction | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts DMACD into ketones or carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Produces alcohols or amines | Lithium aluminum hydride, sodium borohydride |

| Substitution | Forms substituted amines or derivatives | Alkyl halides or acyl chlorides with bases |

Case Study 1: Pharmaceutical Development

A study published in the Journal of Medicinal Chemistry explored DMACD as a precursor for synthesizing novel anti-cancer agents. The research demonstrated that modifications to the amino group significantly enhanced the compound's binding affinity to cancer cell receptors, indicating its potential as a therapeutic agent.

Case Study 2: Material Science Innovations

Research conducted by a team at MIT investigated the use of DMACD in creating high-performance polymers. The findings revealed that polymers synthesized from DMACD exhibited improved thermal stability and mechanical strength compared to conventional polymers.

Case Study 3: Catalytic Applications

A paper presented at the American Chemical Society highlighted the effectiveness of DMACD as a ligand in palladium-catalyzed cross-coupling reactions. The study concluded that DMACD-based ligands provided better selectivity and higher yields than traditional ligands.

Mechanism of Action

The mechanism of action of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The compound’s structural features, such as the amino and carboxylate groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Cyclohexane-Based Dicarboxylates

- DMCD (Dimethyl Cyclohexane-1,4-dicarboxylate): Lacks the amino group, existing as cis/trans isomers. The cis isomer (CAS 94-60-0) is commercially prevalent, with a molecular weight of 200.23 and melting point (24–27°C). It is insoluble in water and used in polyesters and coatings .

- Estimated molecular weight: 215.25 (calculated). Applications may include drug intermediates or polyamides.

Aromatic Benzene Dicarboxylates

- Molecular weight: 194.19, melting point: 141°C. Key monomer in polyethylene terephthalate (PET) production .

- Dimethyl 2-aminoterephthalate: Features an amino group on the benzene ring (C₁₀H₁₁NO₄, MW 209.20). Used in dyes and as ligands in metal-organic frameworks (MOFs) .

Complex Cyclic Systems

- Dimethyl 2-fluorocubane-1,4-dicarboxylate : Cubane core with fluorine substitution. Synthesized via fluorination of cubane derivatives, used in high-energy materials .

- Dimethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate : Contains ketone groups, enabling further functionalization. Applications in specialty polymers .

Physical and Chemical Properties

Biological Activity

1,4-Dimethyl 1-aminocyclohexane-1,4-dicarboxylate is an organic compound notable for its unique cyclic structure, which includes both amino and carboxylate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design and development. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 215.25 g/mol. The compound features a cyclohexane ring with two methyl groups and two carboxylate groups, contributing to its stability and reactivity in biological systems.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzymatic Interactions : The compound may influence protein folding and stability. Its incorporation into peptides can restrict conformational flexibility, enhancing resistance against proteolytic enzymes.

- Receptor Binding : The amino group allows for potential interactions with various receptors or enzymes, which may modulate their activity.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially through the generation of reactive oxygen species (ROS), which could have implications in cancer therapy .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

- Cyclization of Precursors : Heating a suitable precursor like 1,4-dimethylcyclohexane-1,4-dicarboxylic acid with dehydrating agents.

- Amination : Introducing the amino group through reactions with ammonia or amines under controlled conditions .

Case Study 1: Peptide Stability

A study investigated the incorporation of this compound into peptide sequences. It was found that peptides containing this compound exhibited increased stability against enzymatic degradation compared to their unmodified counterparts. The cyclohexane structure provided steric hindrance that protected the peptide backbone from proteolytic enzymes.

Case Study 2: Antioxidant Properties

In vitro studies assessed the antioxidant capabilities of the compound against various oxidative stress models. Results indicated that it could effectively scavenge free radicals and reduce oxidative damage in cellular models, suggesting potential applications in neuroprotective therapies .

Comparison with Similar Compounds

The structural features of this compound can be compared with other compounds to highlight its uniqueness.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl 1,4-cyclohexanedicarboxylate | Two methyl esters on cyclohexanedicarboxylic acid | Primarily used as a solvent or plasticizer |

| Diethyl 4-aminocyclohexane-1,1-dicarboxylate | Ethyl esters instead of methyl | Different solubility and reactivity profiles |

| 1-Aminocyclohexanecarboxylic acid | Single amino group and carboxylic acid | Simpler structure; less sterically hindered |

The dual functionality of the amino and carboxylate groups within a cyclic framework enhances its applications in drug design compared to linear analogs.

Q & A

Q. How can researchers optimize the synthesis of 1,4-dimethyl 1-aminocyclohexane-1,4-dicarboxylate to improve yield and purity?

Q. What analytical techniques are most effective for characterizing isomerism in this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR to distinguish cis/trans isomers via coupling constants (e.g., J values for axial-equatorial protons in cyclohexane rings) .

- Chromatography : Employ HPLC with chiral columns or reverse-phase systems to separate isomers. Adjust mobile phases (e.g., acetonitrile/water) to optimize resolution .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, though this requires high-purity single crystals .

Q. How can researchers address challenges in separating cis/trans isomers of this compound?

Methodological Answer:

- Fractional Crystallization : Exploit differences in solubility between isomers in solvents like methanol or ether .

- Kinetic Control : Adjust reaction conditions (e.g., lower temperatures) to favor one isomer during synthesis .

- Chromatographic Techniques : Use preparative-scale HPLC with polar stationary phases for high-resolution separation .

Advanced Research Questions

Q. What catalytic mechanisms explain the stereoselectivity of Ru vs. Pd catalysts in hydrogenation steps?

Methodological Answer:

- Ru Catalysts : Preferentially adsorb the aromatic ring in a planar orientation, promoting cis-addition of hydrogen due to steric hindrance from the cyclohexane chair conformation .

- Pd Catalysts : Favor edge-on adsorption, leading to trans-addition via less hindered pathways. Computational DFT studies can model adsorption geometries and transition states .

- Contradiction Analysis : Discrepancies in isomer ratios (e.g., higher trans-isomer yields with Pd) may arise from solvent effects or trace impurities affecting catalyst surfaces .

Q. How does the amino group influence the compound’s reactivity in polymer applications?

Methodological Answer:

- Polymer Crosslinking : The amino group enables nucleophilic reactions (e.g., with epoxy resins or isocyanates) to form polyurethane elastomers or polyamides .

- Thermal Stability : Assess via TGA; the amino group may reduce thermal degradation temperatures compared to non-aminated analogs due to N–H bond instability .

- Drug Delivery Applications : Functionalize the amino group for pH-sensitive drug conjugation, leveraging its basicity for controlled release in physiological environments .

Q. What computational methods are used to predict the environmental fate or toxicity of this compound?

Methodological Answer:

- QSAR Modeling : Predict biodegradability or ecotoxicity using quantitative structure-activity relationship models based on logP, molecular weight, and functional groups .

- Molecular Dynamics Simulations : Model interactions with biological membranes or enzymes to assess bioaccumulation potential .

- Contradiction Analysis : Discrepancies between predicted and experimental toxicity data may arise from unaccounted stereochemical effects or metabolite pathways .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.